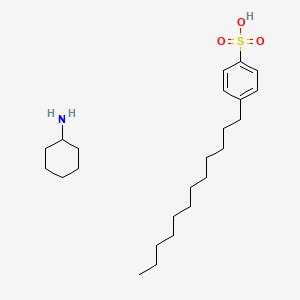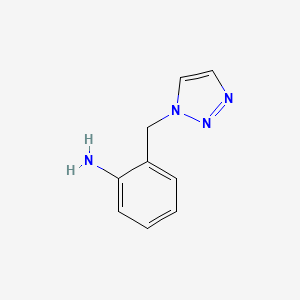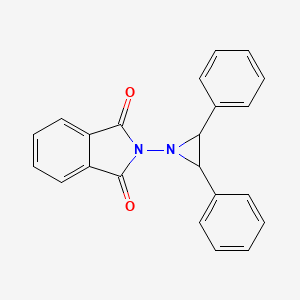
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt is a compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the mixing of water with oils and fats. The compound is a combination of p-dodecylbenzenesulfonic acid and cyclohexylamine, forming a salt that is soluble in water and stable under normal conditions .
Preparation Methods
The synthesis of p-dodecylbenzenesulfonic acid, cyclohexylamine salt typically involves the sulfonation of p-dodecylbenzene with sulfur trioxide, followed by neutralization with cyclohexylamine. This process is often carried out in a continuous reactor, such as a falling film reactor, which allows for efficient sulfonation and neutralization . The reaction conditions usually involve a molar ratio of 1:1 for the reactants, with temperatures maintained between 30-60°C .
Chemical Reactions Analysis
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen or metal hydrides for reduction, and nitrating agents like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in biological research for cell lysis and protein extraction due to its surfactant properties.
Medicine: It is explored for its potential use in drug delivery systems, where its ability to form micelles can help in the encapsulation and delivery of hydrophobic drugs.
Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants. .
Mechanism of Action
The mechanism of action of p-dodecylbenzenesulfonic acid, cyclohexylamine salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of immiscible substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads face outward, interacting with water. This property is crucial for its applications in detergents, emulsifiers, and dispersants .
Comparison with Similar Compounds
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt can be compared with other similar compounds, such as:
Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different counterion (sodium instead of cyclohexylamine).
Dodecylbenzenesulfonic acid: The parent compound without the cyclohexylamine salt, used in similar applications but with different solubility and stability properties.
Linear alkylbenzene sulfonates (LAS): A group of surfactants with varying alkyl chain lengths and degrees of branching, used in detergents and cleaning agents
The uniqueness of this compound lies in its specific combination of surfactant properties and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
14356-38-8 |
|---|---|
Molecular Formula |
C18H30O3S.C6H13N C24H43NO3S |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
cyclohexanamine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2 |
InChI Key |
BTDWVYHTRVOBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)




![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)





![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

